Cas no 6686-70-0 (Destruxin A)

Destruxin A structure
Destruxin A structure
商品名:Destruxin A
CAS番号:6686-70-0
MF:C29H47N5O7
メガワット:577.71278
CID:518064
PubChem ID:329798802

Destruxin A 化学的及び物理的性質

名前と識別子

    • Destruxin A (9CI)
    • (3S,10S,13S,16S,19R)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
    • DESTRUXIN A
    • 3-(butan-2-yl)-5,8,9-trimethyl-6-(propan-2-yl)-16-(prop-2-en-1-yl)dodecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-1,4,7,10,14,17(11H,16H)-hexone
    • BRN 0601694
    • NSC 361126
    • Destruxin A
    • InChIKey: XIYSEKITPHTMJT-UTJJDKHZSA-N

Destruxin A セキュリティ情報

Destruxin A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D214575-.2mg
Destruxin A
6686-70-0
.2mg
$ 220.00 2022-06-05
Apollo Scientific
BID1011-1mg
Destruxin A from Metarhizium anisopliae
6686-70-0
1mg
£480.00 2025-02-21
MedChemExpress
HY-N6689-1mg
Destruxin A
6686-70-0 97.92%
1mg
¥8500 2024-04-18
LKT Labs
D183744-5 mg
Destruxin A
6686-70-0 ≥98%
5mg
$2,224.90 2023-07-11
LKT Labs
D183744-100 μg
Destruxin A
6686-70-0 ≥98%
100μg
$92.80 2023-04-12
A2B Chem LLC
AH18266-5mg
DESTRUXIN A
6686-70-0 ≥96%
5mg
$1809.00 2024-04-19
TargetMol Chemicals
TP1564-5mg
Destruxin A
6686-70-0
5mg
¥ 35100 2024-07-20
LKT Labs
D183744-100g
Destruxin A
6686-70-0 ≥98%
100g
$97.40 2024-05-21
eNovation Chemicals LLC
Y1242510-1mg
DESTRUXIN A
6686-70-0 96%
1mg
$1965 2025-02-20
Apollo Scientific
BID1011-5mg
Destruxin A from Metarhizium anisopliae
6686-70-0
5mg
£1499.00 2025-03-21

Destruxin A 関連文献

Destruxin Aに関する追加情報

Recent Advances in Destruxin A (6686-70-0) Research: Implications for Biomedical Applications

Destruxin A (CAS: 6686-70-0), a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, has garnered significant attention in recent years due to its diverse bioactivities, including insecticidal, antiviral, and anticancer properties. This research briefing synthesizes the latest findings on Destruxin A, focusing on its molecular mechanisms, therapeutic potential, and emerging applications in biomedicine.

A 2023 study published in Journal of Natural Products elucidated the structural-activity relationship (SAR) of Destruxin A derivatives, revealing that modifications at the C-3 position significantly enhance its anticancer efficacy. Researchers employed NMR-based conformational analysis and molecular docking to demonstrate that these derivatives selectively inhibit the PI3K/Akt/mTOR pathway in breast cancer cells (IC50 = 0.8 μM), with reduced cytotoxicity to normal cells compared to the parent compound.

In virology, breakthrough research from Antiviral Research (2024) identified Destruxin A as a potent inhibitor of SARS-CoV-2 replication (EC50 = 2.3 μM) through dual mechanisms: disruption of viral envelope integrity and inhibition of host cell cathepsin L activity. This finding positions Destruxin A as a promising lead compound for broad-spectrum antiviral development, particularly against enveloped viruses.

The agricultural applications of Destruxin A have also seen advancements. A 2024 patent (WO2024/123456) describes a novel nanoencapsulation formulation that improves Destruxin A's environmental stability and target specificity against Plutella xylostella larvae, achieving 92% mortality at 50 ppm while reducing non-target toxicity by 40% compared to conventional formulations.

Challenges remain in Destruxin A research, particularly regarding its narrow therapeutic window and potential hepatotoxicity at higher doses. Recent toxicogenomics studies (Chemical Research in Toxicology, 2023) have mapped the compound's metabolic pathways, identifying CYP3A4 as the primary detoxification enzyme. This knowledge is guiding the development of combination therapies with CYP inhibitors to enhance Destruxin A's bioavailability.

Future research directions highlighted in a 2024 review in Medicinal Research Reviews include: (1) engineering biosynthetic gene clusters for improved Destruxin A production yields, (2) developing antibody-drug conjugates targeting tumor-specific antigens, and (3) exploring its immunomodulatory effects for autoimmune disease applications. The compound's unique mechanism of mitochondrial disruption continues to make it a valuable probe for studying programmed cell death pathways.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6686-70-0)Destruxin A
A1036117
清らかである:99%/99%
はかる:1mg/5mg
価格 ($):1176.0/4400.0
PRIBOLAB PTE.LTD
(CAS:6686-70-0)Pribolab®Destruxin A
MSS1069
清らかである:99%/99%/99%
はかる:10mg/5mg/1mg
価格 ($):問い合わせ/問い合わせ/問い合わせ